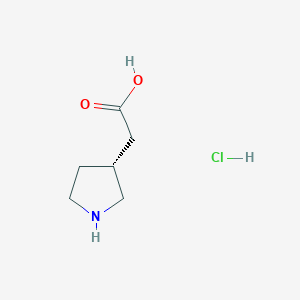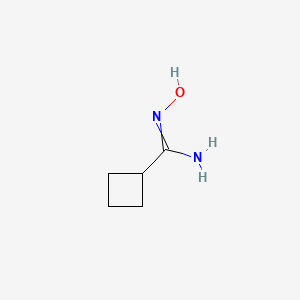
2-Hydroxycyclohexanecarboxylic acid
Overview
Description
2-Hydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. Another method includes the reduction of 2-oxocyclohexanecarboxylic acid using reducing agents like sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclohexanecarboxylic acid derivatives under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide
Major Products:
Oxidation: Formation of 2-oxocyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanemethanol.
Substitution: Formation of 2-chlorocyclohexanecarboxylic acid
Scientific Research Applications
2-Hydroxycyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Oxocyclohexanecarboxylic acid: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
4-Hydroxycyclohexanecarboxylic acid: The hydroxyl group is positioned differently on the cyclohexane ring, affecting its chemical properties
Uniqueness: 2-Hydroxycyclohexanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
IUPAC Name |
2-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKAANHOVFZAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901231 | |
| Record name | NoName_319 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-69-8, 17502-32-8, 28131-61-5 | |
| Record name | 2-Hydroxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC125569 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC115776 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stereochemical properties of 2-Hydroxycyclohexanecarboxylic acid?
A1: this compound possesses two chiral centers, leading to four possible stereoisomers. Research has focused on understanding the conformational equilibria of these isomers in solution. Studies using NMR and other techniques have revealed that the conformational preferences are influenced by the stereochemistry at both the C1 and C2 positions, as well as the solvent environment. [, ] Specifically, in hydroxylic media, the conformational equilibrium of substituted 2-aminocyclohexanols and 2-hydroxycyclohexanecarboxylic acids is significantly impacted by the nature and orientation of substituents. [, ]
Q2: Have there been successful efforts to synthesize the different stereoisomers of this compound?
A2: Yes, researchers have successfully developed asymmetric syntheses for all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, a closely related compound. [, ] This achievement highlights the potential for achieving stereoselective synthesis of other substituted cyclohexane derivatives, including potentially this compound.
Q3: Can the different stereoisomers of cyclic β-substituted α-amino acids, including potentially those related to this compound, be separated?
A3: Yes, high-performance liquid chromatography (HPLC) has proven effective in separating stereoisomers of various cyclic β-substituted α-amino acids, including 1-amino-2-methylcyclohexanecarboxylic acids and 1-amino-2-hydroxycyclohexanecarboxylic acids. This separation has been achieved using chiral stationary phases based on teicoplanin [] and copper(II)-D-penicillamine. [] These techniques offer valuable tools for studying the individual properties and potential applications of each stereoisomer.
Q4: Are there any known biological activities associated with this compound derivatives?
A4: While this compound itself has not been extensively studied for biological activity, some derivatives have demonstrated interesting properties. For instance, trans-2-hydroxycyclohexanecarboxylic acid displayed notable repellent and antifeedant activity against the biting midge, Culicoides impunctatus. [] This finding suggests potential applications of this compound derivatives in insect repellent formulations.
Q5: What is the absolute configuration of trans-2-dimethylaminocyclohexyl acetate methiodide and how was it determined?
A5: The absolute configuration of (-)-trans-2-dimethylaminocyclohexyl acetate methiodide was established as (1R,2R) through chemical synthesis from (1S,2R)-(-)-cis-2-hydroxycyclohexanecarboxylic acid. [] The researchers confirmed their findings by converting (1S,2R)-(-)-cis-2-hydroxycyclohexanecarboxylic acid to (-)-trans-2-methylaminocyclohexanol, which ultimately yielded the target compound. [] This meticulous approach provided unambiguous evidence for the absolute configuration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















